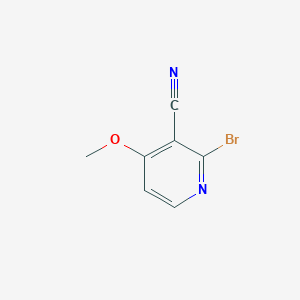
2-Bromo-4-methoxynicotinonitrile
Vue d'ensemble
Description
The compound of interest, 2-Bromo-4-methoxynicotinonitrile, is a brominated and methoxylated derivative of nicotinonitrile. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated and methoxylated compounds, which can be used to infer some properties and reactions of the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of bromine and methoxy groups in various positions on aromatic rings or heterocycles. For instance, a trinuclear Ni(II) complex with a Salamo-type ligand was synthesized, which includes a methoxy and a bromo substituent on the aromatic ring . Similarly, the synthesis of a luminescent nicotinonitrile derivative with methoxy groups was achieved through a simple route, indicating that the introduction of methoxy groups into such compounds is straightforward . These examples suggest that the synthesis of 2-Bromo-4-methoxynicotinonitrile could potentially be carried out by analogous methods.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using single-crystal X-ray diffraction. For example, the crystal structure of a nickel(II) complex revealed a trinuclear structure with coordination through NiOCONi bridges and phenoxo oxygen atoms . Another study reported the crystal structure of a luminescent nicotinonitrile derivative, confirming its three-dimensional structure and molecular shape . These findings suggest that 2-Bromo-4-methoxynicotinonitrile may also exhibit a well-defined molecular structure, which could be elucidated using similar crystallographic techniques.
Chemical Reactions Analysis
The reactivity of brominated compounds with active methylene compounds has been explored, with reactions leading to heptafulvene derivatives and rearrangement products such as coumarin derivatives . This indicates that brominated compounds can participate in various organic reactions, providing a basis for predicting the reactivity of 2-Bromo-4-methoxynicotinonitrile with different nucleophiles or electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. For instance, the UV/Vis and fluorescence spectra of a nickel(II) complex and a luminescent nicotinonitrile derivative were reported, along with their molar conductance and solvatochromic effects . These studies provide a foundation for understanding the potential optical properties of 2-Bromo-4-methoxynicotinonitrile, which could be investigated using similar methods to determine its absorption, emission, and response to solvent polarity changes.
Applications De Recherche Scientifique
- Summary of the Application: “2-Bromo-4,6-dinitroaniline (BNA)” is identified as a domestic-dust pollutant in urban environments, with deleterious atmospheric effects . The study of the reaction pathways and kinetics for BNA oxidation by the OH radical is crucial for understanding its environmental impact .
- Methods of Application or Experimental Procedures: The study used quantum-chemical methods and canonical-variational transition-state theory with small-curvature tunneling correction (CVT/SCT) to study the reaction pathways and kinetics for BNA oxidation by the OH radical . The OH-radial-mediated BNA oxidation was studied by considering OH addition to carbon atoms (C1 to C6) of BNA and H-atom abstraction at the –NH 2 group and carbon atoms (C3 and C5) of BNA by OH radicals .
- Results or Outcomes: The study identified the following possible end products from this BNA-oxidation reaction: (i) 2-amino-3-bromo-6-hydroperoxy-5-methyl-1-nitro-cyclohexa-2,4 dienol, (ii) 2-amino-1-bromo-6-hydroperoxy-5-methyl-3-nitro-cyclohexa-2,4-dienol, (iii) 2-amino-1-bromo-6-hydroperoxy-5-methyl-3-nitro-cyclohexa-2,4-dienol, (iv) 3-amino-4-bromo-4-hydroperoxy-8-methyl-2-nitro-6,7-dioxa-bicyclo oct-2-en-8-ol, (v) 2-amino-1-bromo-6-hydroperoxy-5-methyl-3-nitro-cyclohexa-2,4-dienol, and (vi) 3-amino-2-bromo-8-methyl-4-nitro-6,7-dioxa-bicyclo oct-3-ene-2,8-diol .
Propriétés
IUPAC Name |
2-bromo-4-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-11-6-2-3-10-7(8)5(6)4-9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAHXRSUIVBUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541460 | |
| Record name | 2-Bromo-4-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxynicotinonitrile | |
CAS RN |
98645-42-2 | |
| Record name | 2-Bromo-4-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B1340315.png)
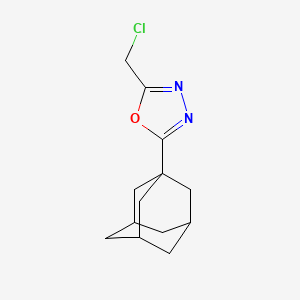
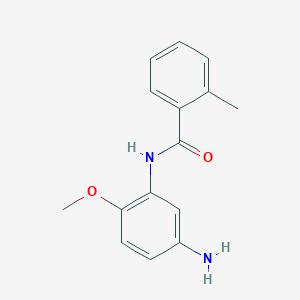
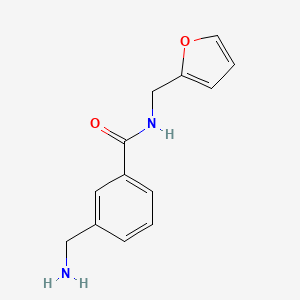

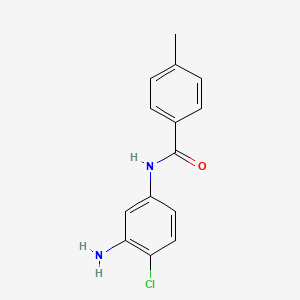
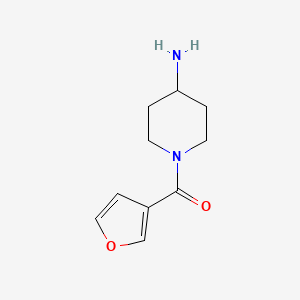


amine](/img/structure/B1340345.png)
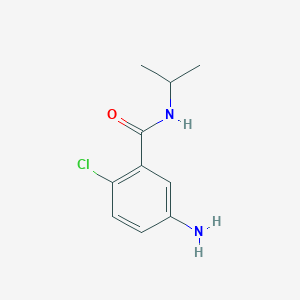
![4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1340347.png)
![3-[(4-Fluorophenyl)methyl]azetidine](/img/structure/B1340349.png)
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbothioamide](/img/structure/B1340353.png)